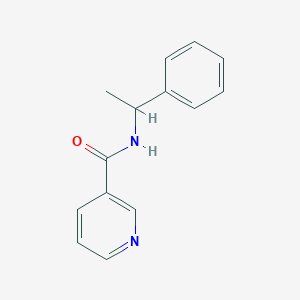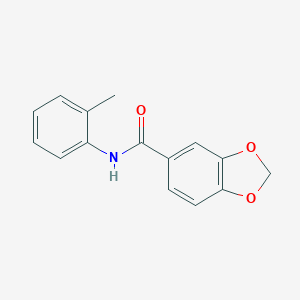
N-(1-phenylethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)nicotinamide, also known as NPEA, is a derivative of nicotinamide that has been the subject of scientific research due to its potential therapeutic applications. NPEA is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of N-(1-phenylethyl)nicotinamide is not yet fully understood, but it is thought to act on a number of different pathways in the body. One study found that N-(1-phenylethyl)nicotinamide activated the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(1-phenylethyl)nicotinamide has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant effects. It has also been found to have anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-phenylethyl)nicotinamide is that it is a small molecule, making it easy to synthesize and study in the laboratory. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy are not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-phenylethyl)nicotinamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. Other potential areas of study include its effects on inflammation and oxidative stress, as well as its potential as an anxiolytic agent. Further research is needed to fully understand the potential of N-(1-phenylethyl)nicotinamide as a therapeutic agent.
Métodos De Síntesis
N-(1-phenylethyl)nicotinamide can be synthesized through a number of different methods, including the reaction of nicotinamide with 1-phenylethylamine in the presence of a catalyst. Other methods include the use of a Grignard reagent or the condensation of nicotinamide with 1-phenylethanol.
Aplicaciones Científicas De Investigación
N-(1-phenylethyl)nicotinamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications in a number of different areas. One study found that N-(1-phenylethyl)nicotinamide had neuroprotective effects in a rat model of Parkinson's disease, while another study found that it had anti-inflammatory effects in a mouse model of colitis.
Propiedades
Nombre del producto |
N-(1-phenylethyl)nicotinamide |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
N-(1-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-11(12-6-3-2-4-7-12)16-14(17)13-8-5-9-15-10-13/h2-11H,1H3,(H,16,17) |
Clave InChI |
OMMUQWMOPGBNGO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)



![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)



![6-[4-(2-furyl)-6-(4-methoxyphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270308.png)
![[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B270318.png)